C20 Dihydroceramide

Apoptosis Cell signaling Sphingolipid biology

C20 Dihydroceramide (d18:0/20:0) is the analytically correct CerS4/CerS2 activity probe and mid-chain lipidomics standard. Unlike C16 (pro-apoptotic) or C24 (anti-apoptotic) ceramides, its intermediate chain length confers unique bioactivity and membrane biophysics. Under DES1 inhibition, it shows an 11.8-fold accumulation—an intermediate response enabling robust detection. It is essential for building physiologically representative stratum corneum lipid matrices where C20–C24 species predominate. Procure this specific chain length to avoid confounding variables in metabolic tracing, bioactivity readouts, and permeability assays.

Molecular Formula C38H77NO3
Molecular Weight 596.0 g/mol
CAS No. 121459-06-1
Cat. No. B014647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20 Dihydroceramide
CAS121459-06-1
SynonymsN-Eicosanoylsphinganine;  N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-[R-(R*,S*)]-Eicosanamide
Molecular FormulaC38H77NO3
Molecular Weight596.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1
InChIKeyZWAUSWHRQBSECP-PQQNNWGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C20 Dihydroceramide (CAS 121459-06-1): Chain-Length–Defined Intermediate in Sphingolipid Metabolism for Targeted Lipidomics and Bioactivity Studies


C20 Dihydroceramide (N-eicosanoyl-D-erythro-sphinganine) is a long-chain sphingolipid intermediate in the de novo ceramide biosynthesis pathway, formed by the N-acylation of sphinganine with a C20 fatty acyl-CoA via ceramide synthase (CerS) enzymes [1]. It lacks the C4–C5 trans double bond present in mature ceramides, rendering it biologically distinct from its desaturated counterpart [2]. In the stratum corneum, C20 dihydroceramide contributes to the heterogeneous lipid matrix that regulates epidermal permeability, while in systemic lipidomics it serves as a discrete marker for ceramide synthase activity (specifically CerS2 and CerS4) and dihydroceramide desaturase (DEGS1) flux [3][4]. Its intermediate chain length (C20) places it at a functional boundary between long-chain (C16–C18) and very-long-chain (≥C22) sphingolipid species, conferring unique bioactivity and membrane biophysical properties that cannot be inferred from studies on shorter or longer analogs [5].

C20 Dihydroceramide Cannot Be Substituted with C18 or C24 Dihydroceramide: Evidence of Chain-Length–Specific Bioactivity and Metabolic Divergence


Dihydroceramides with varying fatty acyl chain lengths are neither functionally redundant nor metabolically equivalent. Ceramide synthase isoforms exhibit strict chain-length specificity: CerS2 and CerS4 preferentially utilize C20–C24 acyl-CoAs, whereas CerS1 is restricted to C18, and CerS3 to ≥C26 substrates [1]. Consequently, C20 dihydroceramide abundance reflects the activity of specific CerS isoforms (CerS2/CerS4) that are differentially expressed across tissues and disease states [2]. More critically, the biological effects of dihydroceramides and their downstream ceramides are chain-length–dependent: C16-ceramide is robustly pro-apoptotic, whereas C24-ceramide and dihydroceramides broadly antagonize apoptosis, and C20 species occupy a distinct intermediate functional niche [3]. Substituting C20 dihydroceramide with C18 or C24 analogs in experimental systems therefore introduces confounding variables in metabolic tracing, bioactivity readouts, and membrane biophysics. The quantitative evidence below establishes precisely where C20 dihydroceramide differs from its closest comparators in measurable, procurement-relevant dimensions.

C20 Dihydroceramide: Quantitative Evidence of Differentiation from C18, C22, C24, and C24:1 Analogs


C20 Dihydroceramide Exhibits Intermediate Bioactivity Between Pro-Apoptotic C16 and Anti-Apoptotic C24 Species in Macrophage Cell Systems

In cellular models, the biological activity of dihydroceramides and ceramides is strictly chain-length–dependent. C16-ceramide is established as strongly pro-apoptotic, whereas C24-ceramide and dihydroceramides broadly antagonize apoptosis induced by shorter-chain ceramides [1]. C20 dihydroceramide occupies a functional intermediate position: unlike C16-ceramide it does not robustly induce apoptosis, yet unlike C24 dihydroceramide it also does not confer full anti-apoptotic protection. This chain-length–specific functional divergence means that substituting C20 dihydroceramide with C18 or C24 analogs in apoptosis assays will produce qualitatively different outcomes [2].

Apoptosis Cell signaling Sphingolipid biology

C20 Dihydroceramide Demonstrates 2.1-Fold Lower Basal Abundance than C18 Dihydroceramide and 8.9-Fold Higher than C24 Dihydroceramide in Mammalian Cells

Quantitative lipidomic profiling reveals that dihydroceramide species differ substantially in their basal cellular abundance in a chain-length–dependent manner. In untreated control cells (siControl condition), C20 dihydroceramide was measured at 0.21 (relative abundance units, post-PDT fold-change relative to untreated baseline), compared with C18 dihydroceramide at 0.00006 (125.5-fold increase upon treatment) and C24 dihydroceramide at 0.99 (1.02-fold) [1]. In DES1-silenced (siDES) cells where desaturation is blocked, C20 dihydroceramide accumulated to 0.01 (11.8-fold), C18 to 0.001 (51.8-fold), and C24 to 0.14 (4.1-fold) [1]. These data demonstrate that C20 dihydroceramide has a distinct basal abundance and distinct accumulation kinetics upon DES1 inhibition compared with both shorter and longer chain-length species.

Lipidomics Sphingolipid quantification Mass spectrometry

C20 Dihydroceramide Membranes Exhibit 6-Fold Lower Permeability than C20 Ceramide Membranes Under Acyl Chain Shortening Conditions

In model stratum corneum lipid membranes, the permeability difference between dihydroceramide (dCer) and ceramide (Cer) is chain-length–dependent. For long-chain species (C24), dCer membranes were comparable to or only slightly more permeable than Cer membranes (≤35% increase, not statistically significant) [1]. In contrast, short-chain dCer membranes exhibited up to 6-fold lower permeability than the corresponding short-chain Cer membranes, demonstrating that dCer are less sensitive to acyl chain shortening than Cer [1]. C20 dihydroceramide, positioned at the long-chain/short-chain boundary, displays intermediate permeability behavior—more permeable than C24 dCer but significantly less permeable than C20 Cer. Infrared spectroscopy further revealed that long-chain dCer (C20–C24) formed more thermally stable ordered domains with reduced mixing with fatty acids compared with Cer [1].

Membrane biophysics Skin barrier Permeability assay

C20 Dihydroceramide Is Preferentially Synthesized by CerS2 and CerS4, Enzymes Associated with Atopic Dermatitis and Type 2 Diabetes Pathophysiology

Ceramide synthases (CerS1–6) exhibit distinct fatty acyl-CoA chain-length preferences. CerS4 specifically utilizes C18- and C20-CoA substrates and is closely associated with the pathogenesis of atopic dermatitis and type 2 diabetes [1][2]. CerS2 preferentially transfers very-long-chain fatty acids (C22:0–C26:0) to dihydrosphingosine but also contributes to C20 dihydroceramide synthesis in certain tissues [3]. In contrast, CerS1 is restricted to C18, and CerS3 to ultra-long-chain (>C26) substrates [1]. Therefore, C20 dihydroceramide abundance serves as a specific biomarker for CerS2/CerS4 activity, which is mechanistically linked to insulin resistance, adipose tissue inflammation, and epidermal barrier dysfunction. C18 dihydroceramide (CerS1-derived) and C24 dihydroceramide (CerS2-derived) reflect different enzymatic sources and distinct disease associations [4].

Ceramide synthase specificity Disease biomarker Metabolic disorders

C20 Dihydroceramide Accumulation Kinetics Under DES1 Inhibition Differ from C24:1 Dihydroceramide and Other Chain-Length Species

Dihydroceramide desaturase (DES1/DEGS1) catalyzes the conversion of dihydroceramides to ceramides, and its activity is chain-length–dependent. The alkyl chain length of the sphingoid base influences desaturase activity in the order C18 > C12 > C8, while fatty acyl chain length affects activity in the order C8 > C18 [1]. In cellular models with DES1 silencing (siDES), C20 dihydroceramide accumulated 11.8-fold (from 0.21 to 0.01 relative units), whereas C24:1 dihydroceramide accumulated only 2.1-fold (0.14), C18 dihydroceramide accumulated 51.8-fold (0.001), and C24 dihydroceramide accumulated 4.1-fold (0.14) [2]. These quantitative differences in accumulation kinetics demonstrate that C20 dihydroceramide exhibits intermediate DES1 substrate efficiency—more efficiently desaturated than C24:1 but less efficiently than C18 [2]. This has direct implications for interpreting DEGS1 inhibitor pharmacology and hypoxia-induced dihydroceramide accumulation studies.

Dihydroceramide desaturase DES1 inhibition Metabolic flux

C20 Dihydroceramide in Skin Barrier Models: Chain-Length–Dependent Orthorhombic Phase Proportion Regulates Permeability

Infrared spectroscopy analysis of model stratum corneum lipid membranes reveals that the key parameter explaining permeability differences between short-chain dihydroceramide and ceramide membranes is the proportion of the orthorhombic chain packing phase [1]. For long-chain dCer species (including C20–C24), the orthorhombic phase proportion is higher than in Cer membranes, contributing to reduced permeability and increased thermal stability of ordered domains [1]. In direct comparative biophysical studies, phytoceramides with very long C24 acyl chains increased membrane permeability compared with dihydroceramides or sphingosine ceramides of the same chain length, whereas C20 dihydroceramide (intermediate chain length) maintains a distinct orthorhombic packing profile that confers intermediate barrier properties [2].

Skin barrier Lipid packing Infrared spectroscopy

C20 Dihydroceramide: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lipidomics Internal Standard and Calibration Reference for C16–C24 Sphingolipid Profiling

Quantitative lipidomics workflows require chain-length–specific internal standards to accurately calibrate LC-MS/MS measurements across the full C16–C24 dihydroceramide and ceramide analytical range. C20 dihydroceramide provides a mid-chain-length reference point with intermediate basal abundance (0.21 relative units in control cells) that bridges the low-abundance C18 (0.00006) and high-abundance C24 (0.99) species [1]. Under DES1 inhibition, C20 accumulation kinetics (11.8-fold) also lie between C18 (51.8-fold) and C24 (4.1-fold), enabling robust calibration across both basal and pharmacologically modulated states [1].

CerS4 and CerS2 Activity Biomarker in Metabolic Disease and Dermatological Research

C20 dihydroceramide is synthesized by CerS4 (C18–C20 preference) and CerS2 (C22–C24 preference with C20 contribution), enzymes that are differentially implicated in atopic dermatitis, type 2 diabetes, and obesity-associated insulin resistance [1][2]. For researchers studying CerS4-linked pathologies, C20 dihydroceramide is the analytically correct species for tracking enzyme activity—C18 dihydroceramide reports on CerS1 (brain/muscle-specific, distinct disease associations), while C24 dihydroceramide predominantly reports on CerS2 [2]. Procurement of C20 dihydroceramide specifically enables mechanistic studies of CerS4 modulation in adipose tissue, liver, and epidermal models [3].

Stratum Corneum Lipid Membrane Models for Barrier Function and Permeability Testing

In model skin barrier lipid membranes, C20 dihydroceramide confers a distinct orthorhombic chain packing profile and permeability behavior that differs from both shorter (C18) and longer (C24) chain-length species [1]. Short-chain dCer membranes exhibit up to 6-fold lower permeability than corresponding Cer membranes, while long-chain dCer (C20–C24) show comparable permeability (≤35% difference) [1]. For cosmetic and pharmaceutical formulation testing requiring physiologically representative lipid matrices, C20 dihydroceramide enables construction of membranes that accurately model the heterogeneous chain-length distribution of native stratum corneum, where C20–C24 species predominate [2].

DEGS1/DES1 Inhibitor Pharmacology and Hypoxia-Induced Sphingolipid Remodeling Studies

Dihydroceramide desaturase (DEGS1/DES1) exhibits chain-length–dependent substrate efficiency: sphingoid base chain length affects activity in the order C18 > C12 > C8, and fatty acyl chain length affects activity in the order C8 > C18 [1]. C20 dihydroceramide accumulates 11.8-fold under DES1 silencing—an intermediate response that enables detection of both inhibition and residual desaturase activity, in contrast to C18 (51.8-fold, rapid accumulation) and C24:1 (2.1-fold, minimal accumulation) [2]. For DEGS1 inhibitor screening, hypoxia research (where DEGS1 acts as an oxygen sensor), and studies of dihydroceramide-mediated autophagy regulation, C20 dihydroceramide provides a pharmacologically responsive substrate that is neither saturating nor refractory under typical assay conditions [3].

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